Amlintide - 106602-62-4

Amlintide

Catalog Number: EVT-453954
CAS Number: 106602-62-4
Molecular Formula: C165H261N51O55S2
Molecular Weight: 3903.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pancreatic beta-cell hormone that is co-secreted with INSULIN. It displays an anorectic effect on nutrient metabolism by inhibiting gastric acid secretion, gastric emptying and postprandial GLUCAGON secretion. Islet amyloid polypeptide can fold into AMYLOID FIBRILS that have been found as a major constituent of pancreatic AMYLOID DEPOSITS.
Synthesis Analysis

The synthesis of amlintide involves several advanced chemical techniques. One prominent method is the use of solid-phase peptide synthesis, which allows for the stepwise assembly of amino acids into a peptide chain. This method ensures high purity and yields of the final product.

Technical details include:

  • Starting Materials: The synthesis typically begins with protected amino acids that are sequentially coupled on a solid support.
  • Deprotection Steps: After each coupling reaction, protective groups are removed to expose the reactive sites for subsequent amino acid additions.
  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological activity.

Recent studies have also explored glycosylation techniques to enhance the pharmacokinetic properties of amlintide derivatives, employing methods such as Cu(I)-catalyzed azide-alkyne cycloaddition for introducing glycosyl moieties into the peptide structure .

Molecular Structure Analysis

Amlintide's molecular structure is characterized by its peptide backbone, which closely resembles that of natural amylin. The specific sequence and modifications can vary based on the synthesis route but generally include:

  • Amino Acid Sequence: Amlintide retains key residues that are crucial for receptor binding and biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms in amlintide is critical for its interaction with the amylin receptor. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically employed to elucidate these structural details.

Data regarding its molecular weight and formula indicate that it has properties conducive to receptor binding and stability in physiological conditions.

Chemical Reactions Analysis

Amlintide undergoes various chemical reactions that are essential for its activity. Key reactions include:

  • Receptor Binding: Amlintide binds to the amylin receptors (AMY 1(a)), triggering intracellular signaling pathways that regulate glucose homeostasis.
  • Metabolic Degradation: In vivo, amlintide is subject to enzymatic degradation by peptidases, influencing its half-life and therapeutic efficacy.

Technical details about these reactions involve kinetic studies that analyze the rate constants associated with receptor-ligand interactions and metabolic clearance rates in biological systems .

Mechanism of Action

The mechanism through which amlintide exerts its effects involves several biological processes:

  1. Receptor Activation: Upon binding to the AMY 1(a) receptors, amlintide activates downstream signaling pathways that enhance insulin sensitivity and suppress glucagon secretion.
  2. Appetite Regulation: Amlintide influences central nervous system pathways related to satiety, leading to reduced food intake.
  3. Glycemic Control: By modulating glucagon release and slowing gastric emptying, amlintide contributes to improved postprandial glucose levels.

Data from clinical studies demonstrate that patients receiving amlintide exhibit significant reductions in HbA1c levels along with weight loss compared to those on placebo treatments .

Physical and Chemical Properties Analysis

Amlintide possesses several notable physical and chemical properties:

  • Solubility: It exhibits solubility in aqueous solutions at physiological pH, which is crucial for its therapeutic administration.
  • Stability: Amlintide's stability can be influenced by factors such as temperature and pH; thus, formulations must be optimized to maintain its integrity during storage.
  • Molecular Weight: The molecular weight typically falls within a range suitable for peptide drugs, facilitating absorption and distribution in biological systems.

Relevant analyses often include stability studies under various conditions to ascertain shelf life and efficacy upon administration.

Applications

The primary application of amlintide lies within diabetes management. It is utilized as an adjunct therapy alongside insulin or other antidiabetic medications to achieve better glycemic control. Additional scientific uses include:

  • Research Tool: Amlintide serves as a valuable tool in pharmacological research aimed at understanding amylin's role in metabolic regulation.
  • Potential Therapeutic Uses: Investigations into other potential applications beyond diabetes management are ongoing, including obesity treatment and metabolic syndrome interventions.
Introduction to Amylin and Amlintide

Biochemical Characterization of Amylin Polypeptide

Amylin (islet amyloid polypeptide, IAPP) is a 37-amino-acid peptide hormone co-secreted with insulin by pancreatic β-cells. Its primary structure is defined by the sequence H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂, featuring a conserved disulfide bridge between cysteine residues at positions 2 and 7, which is essential for receptor binding and biological activity [1] [8]. The C-terminal tyrosine is amidated, enhancing metabolic stability and receptor affinity [1] [6].

Amylin exhibits intrinsic disorder in its monomeric state but adopts β-sheet-rich structures during aggregation. Key amyloidogenic domains include residues 20–29 (FGAILSS) and 30–37 (SNTY), which mediate cross-β-sheet assembly and fibril nucleation [5]. Species-specific variations in these regions dictate aggregation propensity: human amylin (hIAPP) lacks proline residues and readily forms cytotoxic oligomers, while rodent amylin (rat/mouse) contains proline substitutions at positions 25, 28, and 29 that disrupt β-sheet formation [1] [2].

Table 1: Key Structural Features of Human Amylin

DomainResiduesStructural RoleFunctional Impact
N-Terminal1–19Disulfide bond (Cys²–Cys⁷)Stabilizes active conformation
Central20–29β-sheet nucleus (FGAIL)Primary amyloidogenic driver
C-Terminal30–37Amidation (Tyr³⁷)Enhances receptor binding

Proteolytic processing of the 89-amino-acid precursor (preproIAPP) involves cleavage by prohormone convertases PC1/3 and PC2, followed by carboxypeptidase E and peptidylglycine α-amidating monooxygenase (PAM) to generate mature amylin. Impaired processing under metabolic stress (e.g., hyperglycemia) leads to accumulation of aggregation-prone intermediates, contributing to β-cell toxicity in type 2 diabetes (T2D) [1] [5].

Historical Context: Discovery of Islet Amyloid Polypeptide (IAPP)

The link between pancreatic amyloid and diabetes was first observed in 1900 by Eugene Opie, who described "hyaline degeneration" in islets of Langerhans from diabetic patients [7] [10]. For decades, the composition of this material remained enigmatic due to its insolubility and low abundance. In 1987, two independent groups isolated the causative protein: Cooper et al. identified it from insulinoma amyloid deposits, while Westermark et al. extracted it from diabetic pancreata. Both teams designated it islet amyloid polypeptide (IAPP), confirming its role as a novel peptide hormone [1] [10].

The gene encoding IAPP was mapped to chromosome 12p12.1, revealing an 89-amino-acid precursor protein with a 22-residue signal peptide [1]. Crucially, IAPP was found to be cosecreted with insulin in a ~1:100 molar ratio (amylin:insulin), establishing its endocrine function [1] [8]. The observation that amyloid deposits occur in >70% of T2D patients and correlate with β-cell loss solidified IAPP's pathophysiological significance [3] [5].

Table 2: Milestones in Amylin Research

YearDiscoverySignificance
1900Opie describes islet "hyalinization"First link between amyloid and diabetes
1987IAPP isolated from insulinoma/diabetic pancreasIdentification of amyloid component
1990Amylin gene sequencedEnables synthetic production and analogs
1993Non-amyloidogenic rodent IAPP characterizedExplains species-specific T2D susceptibility

Amlintide as a Synthetic Amylin Analog: Structural Modifications

Amlintide (INN/USAN) is the official designation for synthetic human amylin, identical in sequence and post-translational modifications (disulfide bond, C-terminal amidation) to endogenous IAPP [6] [8]. Its primary research application is elucidating amylin's physiological roles:

  • Glucoregulation: Slows gastric emptying and suppresses glucagon secretion.
  • Satiety signaling: Acts on hypothalamic and brainstem receptors (e.g., area postrema).
  • Renal effects: Binds juxtaglomerular apparatus, modulating RAAS activation [6].

Challenges with native amylin's aggregation led to engineered analogs like pramlintide (branded as Symlin®), which incorporates proline substitutions (Ala²⁵→Pro, Ser²⁸→Pro, Ser²⁹→Pro) from rodent sequences. These disrupt β-sheet formation, reducing amyloidogenicity by 20–25-fold while retaining ~80% receptor activity [2] [4]. Consensus sequence studies reveal that primate amylins aggregate 3–4× slower than human amylin, while mammalian consensus sequences are 6× slower, informing analog design [2].

Table 3: Non-Amyloidogenic Amylin Analogs

AnalogSequence ModificationsAggregation Rate vs. hIAPPTherapeutic Use
AmlintideNone (native sequence)100%Research standard
PramlintideA25P, S28P, S29P4–5%Approved for T1D/T2D
Vertebrate consensusS20G, A25T, I26V, S29A16%Experimental
N31K mutantAsn³¹→Lys<10%Fibril-destabilizing [4]

Current research focuses on dual-targeting molecules (e.g., ethyl urea derivatives EU-362/EU-418) that inhibit hIAPP fibrillization via aryl moiety interactions and protect β-cells in vitro [9]. Nanoparticles and organometallic compounds are also explored for selective amyloid disruption [3].

Properties

CAS Number

106602-62-4

Product Name

Amlintide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide

Molecular Formula

C165H261N51O55S2

Molecular Weight

3903.3 g/mol

InChI

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)/t75-,76-,77-,78-,79-,80+,81+,82+,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,122-,123-,124-,125-,126-,127-,128-,129-/m0/s1

InChI Key

PLOPBXQQPZYQFA-AXPWDRQUSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N

Synonyms

amlintide
amylin
Amylin, Pancreatic
Amyloid Polypeptide, Insulinoma
Amyloid Polypeptide, Islet
IAPP precursor
IAPP protein
insulinoma amyloid polypeptide
insulinoma amyloid polypeptide precursor
islet amyloid polypeptide
islet amyloid polypeptide precursor
pancreatic amylin
Polypeptide, Insulinoma Amyloid
Polypeptide, Islet Amyloid

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.